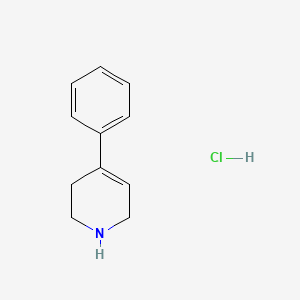

4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride

Description

Properties

IUPAC Name |

4-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-6,12H,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGWXTJNUCZEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10338-69-9 (Parent) | |

| Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043064126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30195670 | |

| Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659403 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

43064-12-6 | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-4-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43064-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043064126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE568W6SJV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neurotoxicant's Journey: A Technical Guide to the Biochemical Pathway of MPTP Hydrochloride

This guide provides an in-depth exploration of the biochemical cascade initiated by 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP), a potent neurotoxin that has been instrumental in modeling Parkinson's disease. We will dissect the molecular transformations of MPTP, the mechanisms of its selective neurotoxicity, and provide field-proven insights into the experimental protocols used to study its effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical tool in neuroscience.

The Genesis of a Neurotoxin: From Benign Precursor to Potent Killer

MPTP itself is a relatively innocuous, lipophilic molecule that can readily cross the blood-brain barrier.[1][2] Its neurotoxic potential is unlocked through a series of metabolic activation steps primarily occurring within the brain.[1][3] The journey from a seemingly harmless compound to a selective destroyer of dopaminergic neurons is a multi-stage process, offering several points for experimental intervention and study.

Bioactivation: The Role of Monoamine Oxidase B (MAO-B)

The initial and rate-limiting step in MPTP's bioactivation is its oxidation by monoamine oxidase B (MAO-B), an enzyme predominantly found in the outer mitochondrial membrane of glial cells, particularly astrocytes.[1][4] This enzymatic reaction converts MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[3][4]

The causality behind targeting MAO-B is crucial for understanding the specificity of MPTP's action. The use of MAO-B inhibitors, such as selegiline, can effectively block the conversion of MPTP to its toxic metabolites, thereby preventing neurotoxicity.[1] This principle is a cornerstone of experimental controls in MPTP-based research.

The Intermediate and Final Toxic Species: MPDP+ and MPP+

MPDP+ is an unstable intermediate that undergoes further oxidation to the ultimate toxic species, 1-methyl-4-phenylpyridinium (MPP+).[3][4] This conversion can occur both enzymatically and non-enzymatically.[3] Recent research suggests that a significant portion of MPP+ formation may happen extracellularly, following the diffusion of the intermediate MPDP+ out of astrocytes.[5] This extracellular generation of MPP+ is a key factor in its ability to target specific neuronal populations.[5]

The following diagram illustrates the bioactivation pathway of MPTP:

Selective Targeting: The Dopaminergic Neuron's Vulnerability

The selective destruction of dopaminergic neurons in the substantia nigra pars compacta is a hallmark of both Parkinson's disease and MPTP-induced parkinsonism.[6][7] This specificity is not accidental but rather a consequence of the neurochemical machinery of these neurons.

Uptake via the Dopamine Transporter (DAT)

MPP+, being a charged molecule, cannot readily diffuse across cell membranes.[4] Its entry into dopaminergic neurons is facilitated by the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft.[2][7] The high affinity of MPP+ for DAT leads to its selective accumulation within these neurons.[2] This is a critical point of vulnerability; neurons with low or no DAT expression are largely spared from MPTP's toxic effects.

Mitochondrial Sequestration and Complex I Inhibition

Once inside the dopaminergic neuron, MPP+ is actively sequestered into the mitochondria, driven by the mitochondrial membrane potential.[2][8] Within the mitochondrial matrix, MPP+ exerts its primary toxic effect by inhibiting Complex I (NADH dehydrogenase) of the electron transport chain.[6][8] This inhibition disrupts ATP production, leading to an energy crisis within the cell.[9]

Oxidative Stress and Cell Death

The inhibition of Complex I also leads to the generation of reactive oxygen species (ROS), such as superoxide radicals.[3][10] This surge in oxidative stress overwhelms the neuron's antioxidant defenses, causing damage to lipids, proteins, and DNA. The combination of energy depletion and oxidative damage ultimately triggers apoptotic and necrotic cell death pathways, leading to the demise of the dopaminergic neuron.[10]

The following diagram outlines the mechanism of MPP+ neurotoxicity:

Experimental Protocols: Modeling Parkinson's Disease in the Laboratory

The ability of MPTP to replicate many of the key features of Parkinson's disease has made it an invaluable tool for studying the disease's pathogenesis and for screening potential therapeutic agents.[10][11] Both in vivo and in vitro models are widely used.

In Vivo Model: The MPTP-Treated Mouse

The C57BL/6 mouse strain is particularly susceptible to MPTP neurotoxicity and is the most commonly used animal model.[12]

Experimental Protocol: Acute MPTP Administration in Mice

-

Animal Selection: Use adult male C57BL/6 mice, 8-10 weeks old.[12]

-

Reagent Preparation: Dissolve MPTP hydrochloride in sterile, pyrogen-free 0.9% saline. A typical dose is 20 mg/kg.[12]

-

Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common regimen involves four injections at 2-hour intervals.[12]

-

Post-Treatment Monitoring: Monitor animals for any signs of distress. The peak concentration of MPP+ in the striatum is typically observed around 90 minutes after the last injection.[12]

-

Tissue Collection: At the desired time point (e.g., 7 days for assessing neuronal loss), euthanize the mice and dissect the brain. The striatum and substantia nigra are the primary regions of interest.

-

Analysis:

-

Neurochemical Analysis: Quantify dopamine and its metabolites (DOPAC, HVA) in the striatum using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]

-

Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons and their terminals.[11][13]

-

MPP+ Quantification: Measure MPP+ levels in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies.[14][15]

-

Table 1: Typical Dosing Regimens for MPTP Mouse Models

| Regimen | Dosage (mg/kg, i.p.) | Frequency | Purpose |

| Acute | 20 | 4 injections, 2 hours apart | Rapid and significant dopamine depletion |

| Sub-acute | 30 | Once daily for 5 days | Progressive neurodegeneration |

| Chronic | 25 (with probenecid) | Twice weekly for 5 weeks | Models more gradual neuronal loss |

Note: Dosages and regimens can vary depending on the specific research question. It is crucial to consult relevant literature and institutional guidelines.

In Vitro Model: MPP+ Treatment of Neuronal Cultures

In vitro models allow for the study of the direct cellular and molecular effects of MPP+ on neurons, independent of the complexities of the whole organism.

Experimental Protocol: MPP+ Toxicity in Primary Neuronal Cultures

-

Cell Culture: Prepare primary dopaminergic neuron cultures from the ventral mesencephalon of embryonic rodents or use human dopaminergic neurons derived from stem cells.[16]

-

MPP+ Treatment: Prepare a stock solution of MPP+ iodide in sterile water or culture medium. Treat the neuronal cultures with varying concentrations of MPP+ (e.g., 1-100 µM).

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Assessment of Cell Viability:

-

MTT Assay: Measure mitochondrial reductase activity as an indicator of cell viability.

-

LDH Assay: Quantify lactate dehydrogenase release into the culture medium as a marker of cell death.

-

-

Analysis of Apoptosis:

-

TUNEL Staining: Detect DNA fragmentation, a hallmark of apoptosis.

-

Caspase-3 Activity Assay: Measure the activity of a key executioner caspase in the apoptotic pathway.

-

-

Measurement of Oxidative Stress:

-

ROS Assays: Use fluorescent probes like DCFDA to measure intracellular ROS production.[16]

-

The following workflow diagram illustrates a typical in vivo MPTP study:

Conclusion: A Double-Edged Sword in Neuroscience

The discovery of MPTP's neurotoxic properties was a serendipitous yet pivotal moment in Parkinson's disease research. While its effects can be devastating, the detailed understanding of its biochemical pathway has provided invaluable insights into the mechanisms of dopaminergic neurodegeneration. The ability to reliably model this process in the laboratory has been instrumental in the development of novel therapeutic strategies. As a senior application scientist, I emphasize the importance of a thorough understanding of the principles outlined in this guide to ensure the design of robust, reproducible, and insightful experiments that will continue to advance our knowledge of and ability to combat Parkinson's disease.

References

- 1. MPTP - Wikipedia [en.wikipedia.org]

- 2. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MPTP: MODEL FOR PARKINSON'S DISEASE (Cecilia Sosso, Alberto Lorenzi) [flipper.diff.org]

- 4. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medscimonit.com [medscimonit.com]

- 8. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of MPTP toxicity [pubmed.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. modelorg.com [modelorg.com]

- 13. scantox.com [scantox.com]

- 14. Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of Paraquat, MPTP, and MPP+ in brain tissue using microwave-assisted solvent extraction (MASE) and high performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to 4-Phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its Role in Modeling Dopaminergic Neuron Death

Abstract

This technical guide provides an in-depth exploration of 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP), a potent and selective neurotoxin that has become an invaluable tool in neuroscience research. We will dissect the intricate molecular mechanisms by which MPTP induces the demise of dopaminergic neurons, the very cells implicated in Parkinson's disease (PD). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the MPTP-based preclinical model of PD, from the fundamental biochemistry of its toxicity to the practical application of this model in experimental settings. We will delve into the critical steps of MPTP metabolism, its targeted assault on the mitochondrial respiratory chain, and the subsequent cascade of events leading to programmed cell death. Furthermore, this guide will provide detailed, field-proven protocols for the successful implementation of the MPTP model, including behavioral analyses and post-mortem evaluations, to facilitate the discovery and development of novel neuroprotective therapeutics.

Introduction: The Serendipitous Discovery and Scientific Significance of MPTP

The story of MPTP is a cautionary tale turned scientific breakthrough. Its devastating effects were first observed in the early 1980s when a group of intravenous drug users in California developed severe and irreversible symptoms of Parkinson's disease after self-administering a synthetic opioid contaminated with MPTP.[1] This tragic incident, however, opened a new frontier in neuroscience research by providing a chemical tool that could reliably and selectively destroy dopaminergic neurons in the substantia nigra pars compacta (SNc), mirroring a key pathological hallmark of idiopathic Parkinson's disease.[2][3]

The lipophilic nature of MPTP allows it to readily cross the blood-brain barrier, a critical first step in its neurotoxic journey.[4] Once in the central nervous system, it sets in motion a cascade of events that culminates in the death of dopaminergic neurons. This remarkable specificity for a single neuronal population has made the MPTP-induced animal model a cornerstone of PD research for decades.[4][5] It allows for the controlled study of disease mechanisms and the preclinical evaluation of potential therapeutic interventions in a manner that was previously impossible.

The Molecular Hijacking: Unraveling the Mechanism of MPTP Neurotoxicity

The neurotoxic effects of MPTP are not direct but are mediated by its oxidized metabolite, 1-methyl-4-phenylpyridinium (MPP+).[6][7] The conversion of MPTP to MPP+ is a critical, multi-step process that dictates the compound's toxicity and selectivity.

Bioactivation: The Role of Monoamine Oxidase B (MAO-B)

Upon entering the brain, MPTP is first metabolized by monoamine oxidase B (MAO-B), an enzyme primarily located in the outer mitochondrial membrane of glial cells, particularly astrocytes.[6][8] MAO-B catalyzes the oxidation of MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), which is then further oxidized to the active neurotoxin, MPP+.[4] The critical role of MAO-B is underscored by the fact that co-administration of MAO-B inhibitors, such as selegiline, can prevent MPTP-induced neurotoxicity.[7]

Selective Entry: The Dopamine Transporter (DAT) as a Trojan Horse

The selectivity of MPP+ for dopaminergic neurons is a direct consequence of its high affinity for the dopamine transporter (DAT).[9][10] DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, a crucial mechanism for terminating dopaminergic neurotransmission.[11] MPP+, being structurally similar to dopamine, is actively and efficiently transported into dopaminergic neurons via DAT.[2] This uptake mechanism leads to the accumulation of MPP+ to toxic concentrations specifically within these neurons, while sparing other neuronal populations that do not express DAT.[12][13] The indispensable role of DAT in MPTP neurotoxicity has been unequivocally demonstrated in studies using DAT knockout mice, which are resistant to the toxic effects of MPTP.[10]

Caption: Bioactivation and selective uptake of MPTP.

Mitochondrial Sabotage: The Inhibition of Complex I

Once inside the dopaminergic neuron, MPP+ is actively sequestered by mitochondria, driven by the organelle's large negative membrane potential.[8] It is within the mitochondria that MPP+ exerts its primary toxic effect: the potent and specific inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[6][14][15] This inhibition disrupts the flow of electrons, leading to two critical consequences:

-

ATP Depletion: The blockade of the electron transport chain severely impairs oxidative phosphorylation, leading to a dramatic drop in cellular ATP levels.[15] This energy crisis compromises numerous vital cellular functions, including ion homeostasis and neurotransmission.

-

Oxidative Stress: The inhibition of Complex I causes a "leakage" of electrons, which then react with molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS).[16][17] This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA.

The central role of Complex I inhibition in MPTP-induced neurodegeneration is supported by the observation that genetic overexpression of a rotenone-insensitive NADH dehydrogenase from yeast can protect against MPTP toxicity.[18]

The Final Blow: Activation of Apoptotic Pathways

The combination of energy failure and overwhelming oxidative stress triggers the intrinsic pathway of apoptosis, or programmed cell death.[17][19] Key events in this process include:

-

Mitochondrial Permeability Transition Pore (mPTP) Opening: The mitochondrial damage induced by MPP+ can lead to the opening of the mPTP, further disrupting mitochondrial function and releasing pro-apoptotic factors.[20]

-

Cytochrome c Release: Damaged mitochondria release cytochrome c into the cytoplasm.[20]

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase.[21] Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[19][21]

Evidence for apoptosis in the MPTP model includes the detection of DNA fragmentation and the activation of caspases in dopaminergic neurons following MPTP administration.[19]

Caption: Downstream signaling cascade of MPP+ toxicity.

The MPTP Animal Model in Practice: A Methodological Guide

The MPTP-induced animal model, most commonly employed in mice, is a powerful tool for studying PD pathogenesis and for screening potential neuroprotective agents.[4] Successful implementation of this model requires careful attention to experimental design and execution.

Dosing Regimens and Considerations

Various MPTP dosing regimens have been established, each with its own advantages and disadvantages. The choice of regimen depends on the specific research question.

| Dosing Regimen | Typical Dosage (in mice) | Characteristics |

| Acute | 4 injections of 20 mg/kg, 2 hours apart | Rapid and severe dopaminergic lesion.[22][23] |

| Sub-acute | 1 injection of 30 mg/kg daily for 5 days | Produces a more gradual and sustained lesion.[22] |

| Chronic | Lower daily doses over several weeks | May better mimic the progressive nature of PD.[22] |

Note: MPTP is a hazardous substance and should be handled with appropriate safety precautions in a certified laboratory setting.

Experimental Protocol: Inducing Parkinsonism in Mice

This protocol describes a widely used acute MPTP administration paradigm.

Materials:

-

MPTP hydrochloride (Sigma-Aldrich or equivalent)

-

Sterile 0.9% saline

-

C57BL/6 mice (8-10 weeks old)

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of MPTP Solution: On the day of injection, dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL. This solution should be freshly prepared and protected from light.

-

Animal Handling: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

-

MPTP Administration: Administer MPTP-HCl solution via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.[23]

-

Dosing Schedule: Repeat the injection every 2 hours for a total of four injections.[23]

-

Post-Injection Monitoring: Closely monitor the animals for any signs of distress. MPTP can cause transient behavioral changes, including reduced activity.

-

Experimental Timeline: Behavioral and post-mortem analyses are typically conducted 7-21 days after the final MPTP injection to allow for the stabilization of the dopaminergic lesion.

Assessment of Motor Deficits: Behavioral Phenotyping

MPTP-induced dopaminergic neurodegeneration leads to quantifiable motor impairments. Common behavioral tests include:

-

Open Field Test: This test assesses general locomotor activity. MPTP-treated mice typically show a significant reduction in parameters such as total distance traveled and rearing frequency.[24][25]

-

Rotarod Test: This test evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. MPTP-lesioned mice exhibit a decreased ability to remain on the accelerating rod.[26]

Post-Mortem Analysis: Quantifying Neurodegeneration

Following the completion of behavioral testing, post-mortem analysis of brain tissue is essential to confirm and quantify the extent of the dopaminergic lesion.

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis and serves as a reliable marker for dopaminergic neurons.[27]

Protocol Outline:

-

Tissue Preparation: Perfuse animals with 4% paraformaldehyde and dissect the brains. Post-fix the brains and then cryoprotect in sucrose solution.

-

Sectioning: Cut coronal sections of the striatum and substantia nigra using a cryostat.

-

Immunostaining: Incubate the sections with a primary antibody against TH, followed by a fluorescently-labeled secondary antibody.

-

Imaging and Quantification: Capture images using a fluorescence microscope. The loss of dopaminergic neurons can be quantified by stereological cell counting in the substantia nigra and by measuring the optical density of TH-positive fibers in the striatum.[28][29][30] MPTP treatment results in a significant reduction in TH-positive cells and fibers.[23]

High-performance liquid chromatography (HPLC) with electrochemical detection is a sensitive method for quantifying the levels of dopamine and its metabolites (DOPAC and HVA) in brain tissue.[22][31][32]

Protocol Outline:

-

Tissue Dissection: Rapidly dissect the striatum from fresh or frozen brain tissue.

-

Homogenization: Homogenize the tissue in an appropriate buffer.

-

HPLC Analysis: Inject the supernatant onto an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Data Analysis: Quantify the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to those of known standards. MPTP administration leads to a profound depletion of striatal dopamine and its metabolites.[22]

Conclusion: The Enduring Legacy of the MPTP Model

The MPTP model of Parkinson's disease, born from a tragic accident, has profoundly advanced our understanding of the molecular mechanisms underlying dopaminergic neurodegeneration. While no animal model can perfectly recapitulate all aspects of human disease, the MPTP model remains an indispensable tool for fundamental research and for the preclinical development of novel therapeutic strategies aimed at slowing or halting the progression of Parkinson's disease. Its ability to produce a reliable and selective lesion of the nigrostriatal dopamine system provides a robust platform for testing neuroprotective and neurorestorative agents, bringing hope for the millions affected by this devastating disorder.

References

- 1. MPTP: a neurotoxin relevant to the pathophysiology of Parkinson's disease. The 1985 George C. Cotzias lecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical findings in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MPTP - Wikipedia [en.wikipedia.org]

- 8. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine transporter is required for in vivo MPTP neurotoxicity: evidence from mice lacking the transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased expression of the dopamine transporter leads to loss of dopamine neurons, oxidative stress and L-DOPA reversible motor deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of dopamine transporter against MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 14. MPTP as a mitochondrial neurotoxic model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Oxidative Stress, Mitochondrial Dysfunction, and Neuroprotection of Polyphenols with Respect to Resveratrol in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Obligatory role for complex I inhibition in the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Apoptosis and its Role in Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. The parkinsonian neurotoxin MPP+ opens the mitochondrial permeability transition pore and releases cytochrome c in isolated mitochondria via an oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biochemical, behavioral and immunohistochemical alterations in MPTP-treated mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. meliordiscovery.com [meliordiscovery.com]

- 25. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. imrpress.com [imrpress.com]

- 27. [Tyrosine hydroxylase-immunohistochemical study in the midbrain of experimental MPTP parkinsonism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. gubra.dk [gubra.dk]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]

history of 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride in Parkinson's research

An In-depth Technical Guide on the History of 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP) in Parkinson's Research

Introduction: A Serendipitous Tragedy Revolutionizes Neuroscience

The story of 4-Phenyl-1,2,3,6-tetrahydropyridine (MPTP) in the context of Parkinson's disease (PD) research is a powerful illustration of how a tragic accident can unexpectedly catalyze profound scientific advancement. This guide delves into the history of MPTP, from its synthesis and unfortunate discovery as a potent neurotoxin to its pivotal role in developing animal models that have reshaped our understanding of Parkinson's disease. For decades, researchers were hampered by the lack of a reliable animal model that could replicate the specific and progressive loss of dopamine-producing neurons in the substantia nigra, a hallmark of PD.[1] The inadvertent discovery of MPTP's effects provided this crucial tool, sparking a renaissance in Parkinson's research and opening new avenues for therapeutic development.[2][3]

PART 1: The Accidental Discovery of a Parkinsonian Toxin

The neurotoxic properties of MPTP were first tragically uncovered in 1976. Barry Kidston, a 23-year-old chemistry graduate student, synthesized and self-injected a synthetic opioid, 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), which was contaminated with MPTP.[4][5] Within days, he developed severe and irreversible symptoms resembling advanced Parkinson's disease.[4][6] An autopsy following his death 18 months later revealed a significant loss of dopaminergic neurons in the substantia nigra.[4]

This isolated incident was initially a medical mystery. However, the true significance of MPTP became terrifyingly clear in 1982 when a group of young individuals in California developed acute and severe parkinsonism.[2][7] Neurologist Dr. J. William Langston astutely connected these cases to the use of a new synthetic heroin.[2][8] Subsequent investigation revealed that this "designer drug" was, in fact, MPPP heavily contaminated with MPTP.[8][9] This cluster of cases provided irrefutable evidence of MPTP's ability to selectively destroy the same neurons that degenerate in Parkinson's disease, effectively causing a chemically-induced form of the condition.[3]

PART 2: The Biochemical Cascade of MPTP-Induced Neurotoxicity

The discovery that MPTP could induce parkinsonism in humans and primates spurred intense research to unravel its mechanism of action.[9][10] It was soon discovered that MPTP itself is not the toxic agent.[3][11] As a lipophilic compound, MPTP can readily cross the blood-brain barrier.[11] Once in the brain, it is metabolized into its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), through a two-step oxidation process.[12][13]

The Conversion of MPTP to MPP+

This critical conversion is primarily mediated by the enzyme monoamine oxidase B (MAO-B), which is found in glial cells, particularly astrocytes.[11][14] The process can be summarized as follows:

-

Oxidation to MPDP+ : MPTP is first oxidized by MAO-B to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[15]

-

Oxidation to MPP+ : MPDP+ is then further oxidized to the stable and toxic cation, MPP+.[16]

This metabolic pathway is the reason why MAO-B inhibitors, such as selegiline, can block the neurotoxic effects of MPTP if administered in time.[11]

Caption: Metabolic conversion of MPTP to its toxic metabolite MPP+.

The Cellular Mechanism of MPP+ Toxicity

Once formed, MPP+ is released into the extracellular space and is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[11][13] This selective uptake explains the specific vulnerability of these neurons to MPTP's effects. Inside the neuron, MPP+ accumulates in the mitochondria.[14][17]

The primary mechanism of MPP+ neurotoxicity is the inhibition of Complex I of the mitochondrial electron transport chain.[8][18] This inhibition leads to a cascade of detrimental events:

-

ATP Depletion : The disruption of the electron transport chain severely impairs ATP production, leading to an energy crisis within the cell.[16][17]

-

Oxidative Stress : The blockage of Complex I results in the generation of reactive oxygen species (ROS), such as superoxide radicals, which cause significant oxidative damage to cellular components.[16]

-

Mitochondrial Permeability Transition Pore (mPTP) Opening : MPP+ can induce the opening of the mPTP, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[19]

-

Apoptotic Cell Death : The combination of energy failure, oxidative stress, and the release of apoptotic factors ultimately triggers the programmed cell death of the dopaminergic neuron.[20]

References

- 1. How MPTP Revitalized Parkinson's Research | The Scientist [the-scientist.com]

- 2. vai.org [vai.org]

- 3. Discovery Put Parkinson's Research on a New Path - Los Angeles Times [latimes.com]

- 4. MPTP - Wikipedia [en.wikipedia.org]

- 5. UMEM Educational Pearls - University of Maryland School of Medicine, Department of Emergency Medicine [em.umaryland.edu]

- 6. medium.com [medium.com]

- 7. Vintage video sheds new light on Parkinson’s disease - New observations in unique thirty-year-old video images - Radboudumc [radboudumc.nl]

- 8. medlink.com [medlink.com]

- 9. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MPP+ - Wikipedia [en.wikipedia.org]

- 17. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Parkinson's disease - Wikipedia [en.wikipedia.org]

- 19. The parkinsonian neurotoxin MPP+ opens the mitochondrial permeability transition pore and releases cytochrome c in isolated mitochondria via an oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Targets of 1-Methyl-4-phenylpyridinium (MPP+)

Abstract: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been instrumental in modeling Parkinson's disease, owing to its ability to selectively destroy dopaminergic neurons in the substantia nigra.[1] This toxicity is not caused by MPTP itself, but by its potent, positively charged metabolite, 1-methyl-4-phenylpyridinium (MPP+).[2][3] MPP+ is formed in the brain when MPTP is metabolized by monoamine oxidase B (MAO-B), primarily in non-dopaminergic cells like astrocytes.[4] Subsequently, MPP+ is released and selectively taken up by dopaminergic neurons, where it unleashes a multi-faceted assault on cellular integrity.[4][5] This guide provides a detailed examination of the key molecular targets of MPP+, the downstream pathological consequences of these interactions, and the validated experimental protocols required to investigate these mechanisms. It is intended for researchers, scientists, and drug development professionals engaged in neurodegenerative disease research.

Selective Neuronal Entry: The Dopamine Transporter (DAT)

The selective vulnerability of dopaminergic neurons to MPP+ is primarily due to its high-affinity uptake via the dopamine transporter (DAT).[5][6][7] Structurally similar to dopamine, MPP+ is recognized as a substrate by DAT, which actively transports it from the extracellular space into the neuron's cytoplasm.[4][5] This process concentrates the toxin within the very cells it is destined to destroy, a critical first step in its toxic cascade.[6][8][9] Non-neuronal cells lacking DAT are largely insensitive to MPP+, highlighting the transporter's essential role.[6]

Experimental Protocol: Dopamine Transporter Uptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, like [³H]Dopamine, into cells expressing DAT. The same principle can be used to study MPP+ uptake.

Objective: To quantify the function of DAT and its inhibition by competitive substrates.

Materials:

-

CHO or HEK293 cells stably expressing human DAT.

-

96-well cell culture plates.[10]

-

Assay Buffer: Modified Tris-HEPES buffer, pH 7.1.[11]

-

[³H]Dopamine.

-

Potent DAT inhibitor (e.g., Nomifensine or GBR 12909) for determining non-specific uptake.[11][12]

-

Lysis buffer (e.g., 1% SDS).[12]

-

Scintillation cocktail and microplate scintillation counter.[12]

Step-by-Step Methodology: [10][11][12]

-

Cell Plating: Seed DAT-expressing cells into a 96-well plate at a density of 20,000-50,000 cells/well and culture overnight.[10] Plate non-transfected cells in parallel to measure non-specific uptake.[10]

-

Preparation: On the day of the assay, aspirate the culture medium and wash cells once with pre-warmed assay buffer.

-

Compound Incubation: Add 50 µL of assay buffer containing the test compound (e.g., MPP+) or vehicle control to the appropriate wells. For non-specific binding control wells, add a high concentration of a known DAT inhibitor. Pre-incubate for 10-20 minutes at 25-37°C.

-

Initiate Uptake: Add 50 µL of [³H]Dopamine (at a final concentration near its Km, e.g., 50 nM) to all wells to start the reaction. Incubate for 10 minutes at 37°C, ensuring this time is within the linear range of uptake.

-

Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and washing the cells three times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for at least 30 minutes.

-

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific uptake by subtracting the non-specific uptake (counts from inhibitor-treated wells) from the total uptake (counts from vehicle-treated wells). Plot the percent inhibition against the compound concentration to determine potency (IC₅₀).[12]

Intracellular Sequestration: The Vesicular Monoamine Transporter 2 (VMAT2)

Once inside the neuron, MPP+ interacts with the vesicular monoamine transporter 2 (VMAT2), a protein on synaptic vesicles responsible for packaging monoamines like dopamine.[13] VMAT2 sequesters MPP+ into vesicles, a process that is considered neuroprotective as it isolates the toxin from its primary target in the mitochondria.[13][14][15] However, this interaction is a double-edged sword. By competing with dopamine for vesicular packaging, MPP+ can disrupt dopamine homeostasis, leading to an increase in cytosolic dopamine levels.[13][16] This excess dopamine can then auto-oxidize, generating further reactive oxygen species (ROS) and contributing to oxidative stress.[17]

Logical Relationship: VMAT2's Dual Role

The interaction of MPP+ with VMAT2 creates a complex situation where an initially protective mechanism can contribute to secondary toxicity. This highlights the delicate balance of dopamine handling within the neuron.

Caption: Dual role of VMAT2 in MPP+ toxicity.

The Primary Target: Mitochondrial Complex I Inhibition

The central mechanism of MPP+ neurotoxicity is its potent inhibition of Complex I (NADH:ubiquinone oxidoreductoreductase) of the mitochondrial electron transport chain.[3][4][18] After being concentrated in the cytoplasm, MPP+ accumulates in the mitochondria, driven by the large mitochondrial membrane potential.[19] Here, it binds to Complex I, obstructing the flow of electrons and crippling the process of oxidative phosphorylation.[4][18]

The consequences are severe and multifaceted:

-

ATP Depletion: Inhibition of the electron transport chain leads to a drastic failure of ATP synthesis, starving the neuron of the energy required for basic cellular functions.[3][4]

-

Reactive Oxygen Species (ROS) Production: The blocked electron flow at Complex I causes electrons to leak and prematurely react with oxygen, generating superoxide radicals and other ROS.[3][4][8]

-

Mitochondrial Permeability Transition Pore (mPTP) Opening: The combination of ATP depletion and oxidative stress can trigger the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.[20] This dissipates the membrane potential, causes mitochondrial swelling, and leads to the release of pro-apoptotic factors like cytochrome c, initiating programmed cell death.[20]

Experimental Protocol: High-Resolution Respirometry for Mitochondrial Function

High-resolution respirometry (e.g., using an Oroboros O2k or Agilent Seahorse XF Analyzer) is the gold standard for assessing mitochondrial function by measuring the oxygen consumption rate (OCR).[21][22]

Objective: To measure the specific effect of MPP+ on Complex I-linked respiration.

Materials:

-

Intact cells (e.g., SH-SY5Y neuroblastoma), permeabilized cells, or isolated mitochondria.[22][23]

-

High-Resolution Respirometer.

-

Respiration Buffer (e.g., MiR05).

-

Complex II substrate: Succinate.[22]

-

ADP.[23]

-

Inhibitors: MPP+, Rotenone (Complex I inhibitor), Oligomycin (ATP synthase inhibitor), Antimycin A (Complex III inhibitor).[24][25]

-

Digitonin (for cell permeabilization).[22]

Step-by-Step Methodology:

-

Preparation: Calibrate the respirometer according to the manufacturer's instructions. Prepare cell suspensions or isolated mitochondria in respiration buffer.

-

Chamber Loading: Add the biological sample to the pre-warmed (37°C) respirometer chambers.[22] Allow the signal to stabilize to measure routine respiration.

-

Permeabilization (for intact cells): Inject digitonin to selectively permeabilize the plasma membrane, allowing access to the mitochondria.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

Complex I Respiration: Add Complex I substrates (e.g., malate and glutamate). After the signal stabilizes, add ADP to stimulate maximal oxidative phosphorylation (State 3 respiration).

-

MPP+ Titration: Sequentially inject increasing concentrations of MPP+ to measure its inhibitory effect on Complex I-linked respiration. A potent Complex I inhibitor like Rotenone can be used as a positive control.

-

Complex II Respiration: After inhibiting Complex I, add the Complex II substrate succinate to assess the function of the remaining electron transport chain, bypassing Complex I.

-

Shutdown: Finally, add Antimycin A to inhibit Complex III and shut down all mitochondrial respiration, which allows for the calculation of non-mitochondrial oxygen consumption.[25]

-

-

Data Analysis: The respirometry software calculates oxygen consumption rates in real-time. Analyze the specific decrease in OCR following MPP+ addition to quantify its inhibitory effect on Complex I.

Visualization: MPP+ Inhibition of the Electron Transport Chain

Caption: MPP+ blocks the electron transport chain at Complex I.

Secondary Pathological Cascades

The primary insult of Complex I inhibition triggers several downstream toxic events that amplify the damage and seal the neuron's fate.

Induction of Oxidative Stress

MPP+ is a powerful inducer of oxidative stress.[2][26][27] This occurs through two primary mechanisms: the aforementioned electron leakage from inhibited Complex I and the auto-oxidation of excess cytosolic dopamine that results from VMAT2 disruption.[2][17] The resulting surge in ROS damages critical biomolecules, including lipids, proteins, and DNA, leading to widespread cellular injury.[28][29]

Promotion of Alpha-Synuclein Aggregation

A key pathological hallmark of Parkinson's disease is the aggregation of the protein alpha-synuclein into Lewy bodies.[30] MPP+ treatment has been shown to induce the up-regulation and aggregation of alpha-synuclein in cellular and animal models.[30][31][32][33][34] The precise mechanism is complex, but the oxidative and mitochondrial stress created by MPP+ provides a favorable environment for protein misfolding and aggregation.[30][33] These aggregates are themselves toxic and can further impair mitochondrial and proteasomal function, creating a vicious cycle of neurodegeneration.

Experimental Protocol: Cellular ROS and Alpha-Synuclein Aggregation Assays

A. Measurement of Intracellular ROS

Principle: Use of a cell-permeable fluorescent probe, such as 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCFDA), which becomes fluorescent upon oxidation by ROS.[35]

Methodology: [35]

-

Cell Treatment: Culture cells (e.g., SH-SY5Y) in a 96-well plate and treat with MPP+ for the desired duration.

-

Probe Loading: Remove the treatment medium and incubate cells with H₂DCFDA (e.g., 10 µM) in buffer for 30-60 minutes at 37°C.

-

Measurement: Wash the cells to remove excess probe. Measure the fluorescence intensity using a microplate reader (excitation ~488 nm, emission ~530 nm). The fluorescence is proportional to the level of intracellular ROS.[35]

B. Thioflavin T Assay for Alpha-Synuclein Aggregation

Principle: Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils, such as aggregated alpha-synuclein.[36]

Methodology: [36]

-

Reaction Setup: In a 96-well plate, combine purified alpha-synuclein monomer with ThT in a suitable buffer. Add MPP+-treated cell lysates or co-factors being investigated.

-

Incubation: Incubate the plate in a plate reader with intermittent shaking at 37°C.

-

Monitoring: Measure ThT fluorescence (excitation ~450 nm, emission ~482 nm) at regular intervals over several hours or days.

-

Analysis: Plot fluorescence intensity versus time. A sigmoidal curve indicates a nucleation-dependent aggregation process, and the lag time and slope provide kinetic information about fibril formation.

Summary of Molecular Interactions

| Molecular Target | Interaction with MPP+ | Downstream Consequence(s) |

| Dopamine Transporter (DAT) | High-affinity substrate | Selective accumulation within dopaminergic neurons.[5][6] |

| Vesicular Monoamine Transporter 2 (VMAT2) | Competitive inhibitor/substrate | Sequestration into vesicles (protective); increased cytosolic dopamine (toxic).[13][37] |

| Mitochondrial Complex I | Potent inhibitor | ATP depletion, ROS production, opening of mPTP, apoptosis.[3][4][20] |

| Alpha-Synuclein | Promotes expression and aggregation | Formation of cytotoxic protein aggregates, proteasomal dysfunction.[30][33] |

Conclusion

The toxicity of 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride's metabolite, MPP+, is a multi-hit process initiated by its selective uptake into dopaminergic neurons. Its primary action, the potent inhibition of mitochondrial Complex I, triggers a catastrophic energy failure and rampant oxidative stress. This is exacerbated by disruptions in dopamine handling and the promotion of toxic protein aggregation. Understanding these distinct yet interconnected molecular targets provides a crucial framework for developing therapeutic strategies aimed at mitigating the neurodegenerative processes seen in Parkinson's disease.

References

- 1. 1-Methyl-4-phenylpyridinium ion (MPP+): identification of a metabolite of MPTP, a toxin selective to the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MPP+ produces progressive neuronal degeneration which is mediated by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MPP+ - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. MPP+ toxicity and plasma membrane dopamine transporter: study using cell lines expressing the wild-type and mutant rat dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine transporter mutants selectively enhance MPP+ transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MPP+ Scaffold Containing Lipophilic Compounds are Potent Complex I Inhibitors and Selective Dopaminergic Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. benchchem.com [benchchem.com]

- 13. Vesicular Monoamine Transporter 2 (VMAT2) Level Regulates MPTP Vulnerability and Clearance of Excess Dopamine in Mouse Striatal Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of complex I by hydrophobic analogues of N-methyl-4-phenylpyridinium (MPP+) and the use of an ion-selective electrode to measure their accumulation by mitochondria and electron-transport particles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DSpace [soar.wichita.edu]

- 20. The parkinsonian neurotoxin MPP+ opens the mitochondrial permeability transition pore and releases cytochrome c in isolated mitochondria via an oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

- 24. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

- 26. Pharmacological inhibition of neuronal NADPH oxidase protects against 1-methyl-4-phenylpyridinium (MPP+)-induced oxidative stress and apoptosis in mesencephalic dopaminergic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]

- 29. Microplate Assays for Reactive Oxygen Species | Thermo Fisher Scientific - HK [thermofisher.com]

- 30. Roles of Autophagy in MPP+-Induced Neurotoxicity In Vivo: The Involvement of Mitochondria and α-Synuclein Aggregation | PLOS One [journals.plos.org]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Alpha-synuclein up-regulation and aggregation during MPP+-induced apoptosis in neuroblastoma cells: intermediacy of transferrin receptor iron and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. antbioinc.com [antbioinc.com]

- 36. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Monoamine Oxidase B in MPTP-Induced Neurotoxicity: A Technical Guide for Researchers

This guide provides an in-depth exploration of the critical role of monoamine oxidase B (MAO-B) in the metabolic activation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin that has been instrumental in modeling Parkinson's disease (PD). We will dissect the biochemical cascade, from the initial conversion of MPTP to its toxic metabolite to the subsequent demise of dopaminergic neurons, offering insights for researchers and drug development professionals in the field of neurodegenerative diseases.

Introduction: The Serendipitous Discovery of a Parkinsonian Model

The story of MPTP is a stark reminder of the unexpected paths of scientific discovery. In the early 1980s, a group of individuals illicitly synthesizing a synthetic opioid analog, MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), tragically self-administered a contaminated batch containing MPTP.[1][2] They subsequently developed a severe and irreversible parkinsonian syndrome, characterized by profound motor deficits.[3][4] This unfortunate event, however, opened a new frontier in Parkinson's disease research by providing a robust and reproducible animal model that mimics many of the key pathological features of the disease, including the selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][5][6]

Monoamine Oxidase B (MAO-B): The Gatekeeper of MPTP Toxicity

At the heart of MPTP's neurotoxic action lies monoamine oxidase B (MAO-B), a mitochondrial outer membrane-bound enzyme.[7][8] MAO-B, along with its isoform MAO-A, is responsible for the oxidative deamination of various endogenous and exogenous amines, playing a crucial role in neurotransmitter metabolism.[9][10] While both isoforms are present in the brain, MAO-B is predominantly found in glial cells, particularly astrocytes, as well as in serotonergic neurons.[9][11][12][13][14] This specific cellular localization is a key determinant in the selective neurotoxicity of MPTP.

The Metabolic Activation of MPTP: A Two-Step Conversion to a Potent Toxin

MPTP itself is a relatively innocuous, lipophilic compound that can readily cross the blood-brain barrier.[15][16] Its journey to becoming a potent neurotoxin begins within astrocytes, where it is a substrate for MAO-B.[1][2][12] The enzymatic conversion is a two-step oxidation process:

-

Oxidation to MPDP+ : MAO-B catalyzes the oxidation of MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[17][18]

-

Conversion to MPP+ : MPDP+ is then further oxidized, either spontaneously or enzymatically, to the highly toxic cation 1-methyl-4-phenylpyridinium (MPP+).[15][17][18][19]

This bioactivation is the rate-limiting step in MPTP-induced neurotoxicity. The central role of MAO-B is unequivocally demonstrated by the fact that pretreatment with MAO-B inhibitors, such as selegiline (L-deprenyl) or rasagiline, can completely prevent the neurotoxic effects of MPTP.[11][15][20]

Caption: Metabolic conversion of MPTP to MPP+ by MAO-B in astrocytes.

The Trojan Horse Strategy: MPP+ Infiltration of Dopaminergic Neurons

Following its generation in astrocytes, MPP+ is released into the extracellular space.[18][21] From there, it employs a "Trojan horse" strategy to gain entry into its primary targets: dopaminergic neurons. MPP+ is a substrate for the dopamine transporter (DAT), a high-affinity reuptake protein located on the presynaptic membrane of these neurons.[15][17][22] This selective uptake via DAT explains the remarkable specificity of MPTP for the dopaminergic system. Once inside, MPP+ accumulates to high concentrations within the dopaminergic neurons.

Mitochondrial Sabotage and Neuronal Demise

The accumulation of MPP+ within dopaminergic neurons initiates a cascade of cytotoxic events, primarily centered on mitochondrial dysfunction.[17][23] MPP+ is actively sequestered into the mitochondria, where it potently inhibits Complex I of the electron transport chain.[16][17][24] This inhibition has several devastating consequences:

-

ATP Depletion : The disruption of oxidative phosphorylation leads to a severe depletion of cellular ATP, triggering an energy crisis.

-

Oxidative Stress : The impaired electron flow results in the generation of reactive oxygen species (ROS), such as superoxide radicals, leading to oxidative damage to proteins, lipids, and DNA.[1]

-

Cell Death : The combination of energy failure and oxidative stress ultimately activates apoptotic pathways, leading to the demise of the dopaminergic neuron.

Caption: Cellular mechanism of MPP+ neurotoxicity in dopaminergic neurons.

MAO-B Inhibitors: A Therapeutic Strategy Informed by MPTP

The elucidation of the MPTP metabolic pathway has had a profound impact on the development of therapeutic strategies for Parkinson's disease. MAO-B inhibitors, initially used to prevent MPTP toxicity in experimental models, are now a mainstay in the clinical management of PD.[25][26][27] By inhibiting MAO-B, these drugs reduce the breakdown of dopamine in the brain, thereby increasing its availability and alleviating motor symptoms.[25][26][28] Furthermore, there is ongoing research into the potential neuroprotective effects of MAO-B inhibitors, with some studies suggesting they may slow the progression of the disease.[28][29]

| MAO-B Inhibitor | Type | Key Characteristics |

| Selegiline (L-deprenyl) | Irreversible | The first selective MAO-B inhibitor used in PD. Metabolized to amphetamine and methamphetamine, which can cause side effects.[20] |

| Rasagiline | Irreversible | A second-generation MAO-B inhibitor with a more favorable side-effect profile as it is not metabolized to amphetamines.[20] |

| Safinamide | Reversible | A newer MAO-B inhibitor that also has effects on glutamate release. Used as an add-on therapy to levodopa.[27] |

Experimental Protocols for Studying MAO-B and MPTP

In Vitro Measurement of MAO-B Activity

Objective: To quantify the enzymatic activity of MAO-B in tissue homogenates or cell lysates.

Methodology: A common method involves a fluorometric or colorimetric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B-catalyzed amine oxidation.[30][31][32][33]

Step-by-Step Protocol:

-

Sample Preparation: Homogenize brain tissue (e.g., striatum) or lyse cultured astrocytes in a suitable assay buffer.

-

Inhibitor Incubation (for isoform specificity): To measure MAO-B activity specifically, pre-incubate a set of samples with a selective MAO-A inhibitor (e.g., clorgyline) to block its activity.[31]

-

Reaction Initiation: Add a MAO-B-preferring substrate (e.g., benzylamine or tyramine) and a detection reagent (e.g., a fluorometric probe that reacts with H₂O₂) to the samples.[30][32]

-

Signal Detection: Measure the fluorescence or absorbance over time using a plate reader. The rate of increase in signal is proportional to the MAO-B activity.

-

Data Analysis: Calculate the specific activity of MAO-B (e.g., in nmol/min/mg protein) by comparing the rate of reaction to a standard curve generated with known concentrations of H₂O₂.

In Vivo MPTP Mouse Model of Parkinson's Disease

Objective: To induce a parkinsonian phenotype in mice for studying disease mechanisms and testing therapeutic interventions.[2][34][35]

Methodology: Systemic administration of MPTP to mice leads to the selective loss of dopaminergic neurons in the substantia nigra.[1][36][37]

Step-by-Step Protocol:

-

Animal Selection: C57BL/6 mice are commonly used as they are highly susceptible to MPTP neurotoxicity.[1]

-

MPTP Administration: MPTP hydrochloride is typically dissolved in sterile saline and administered via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg at 2-hour intervals.[36][37]

-

Post-Injection Monitoring: Closely monitor the animals for any adverse effects. The neurotoxic effects of MPTP develop over several days to weeks.

-

Behavioral Assessment: Evaluate motor function using tests such as the rotarod, open field, or pole test to assess coordination, locomotion, and bradykinesia.

-

Neurochemical and Histological Analysis: At the end of the study, sacrifice the animals and collect brain tissue.

-

HPLC Analysis: Measure dopamine and its metabolites (DOPAC and HVA) in the striatum to quantify the extent of dopamine depletion.[36]

-

Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to visualize and quantify cell loss in the substantia nigra.

-

Caption: Experimental workflows for in vitro and in vivo studies of MAO-B and MPTP.

Conclusion

The elucidation of the role of monoamine oxidase B in the metabolic activation of MPTP represents a landmark in our understanding of the molecular mechanisms underlying dopaminergic neurodegeneration. This knowledge has not only provided an invaluable experimental tool for Parkinson's disease research but has also directly informed the development of effective therapeutic strategies. A thorough understanding of this pathway is essential for any researcher or clinician working to unravel the complexities of Parkinson's disease and to develop novel neuroprotective therapies.

References

- 1. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MPTP-induced mouse model of Parkinson’s disease: A promising direction of therapeutic strategies | Biomolecules and Biomedicine [bjbms.org]

- 6. scispace.com [scispace.com]

- 7. Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAO-B Elevation in Mouse Brain Astrocytes Results in Parkinson's Pathology | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. The role of MAO in MPTP toxicity--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Revisiting the Role of Astrocytic MAOB in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular localization of MAO A and B in brain: evidence from kainic acid lesions in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. houptlab.org [houptlab.org]

- 15. MPTP - Wikipedia [en.wikipedia.org]

- 16. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Monoamine oxidase-inhibition and MPTP-induced neurotoxicity in the non-human primate: comparison of rasagiline (TVP 1012) with selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Serotonergic conversion of MPTP and dopaminergic accumulation of MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 26. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

- 27. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]

- 28. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]

- 29. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. abcam.cn [abcam.cn]

- 32. resources.bio-techne.com [resources.bio-techne.com]

- 33. cellbiolabs.com [cellbiolabs.com]

- 34. researchgate.net [researchgate.net]

- 35. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. modelorg.com [modelorg.com]

- 37. researchgate.net [researchgate.net]

early signs of neurodegeneration with 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride

An In-Depth Technical Guide to the Early Signs of Neurodegeneration Induced by 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP)

Authored by: Gemini, Senior Application Scientist

Abstract

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra pars compacta (SNpc), precipitating a syndrome in primates that closely mimics human Parkinson's disease (PD).[1][2] This remarkable specificity has established MPTP-based animal models as an invaluable tool for investigating the pathogenesis of PD and for the preclinical evaluation of neuroprotective strategies. This guide provides a comprehensive technical overview of the initial molecular, cellular, and behavioral alterations that signify the onset of MPTP-induced neurodegeneration. We will delve into the core mechanisms of MPTP toxicity, detail the earliest detectable pathological changes, and present validated experimental protocols for their assessment, thereby offering a robust framework for researchers in neurodegenerative disease.

The Molecular Cascade of MPTP-Induced Neurotoxicity

The neurotoxic effects of MPTP are not direct but are mediated through its metabolic conversion to the active toxicant, 1-methyl-4-phenylpyridinium (MPP⁺).[1] This multi-step process is the foundational event that dictates the selective vulnerability of dopaminergic neurons.

Bioactivation of MPTP

Upon systemic administration, the lipophilic nature of MPTP allows it to readily cross the blood-brain barrier.[3][4] Within the brain, MPTP is metabolized by monoamine oxidase B (MAO-B), an enzyme predominantly located in glial cells, to its toxic metabolite, MPP⁺.[1][5]

Selective Uptake into Dopaminergic Neurons

The selectivity of MPTP's neurotoxicity is primarily due to the high-affinity uptake of MPP⁺ into dopaminergic neurons via the dopamine transporter (DAT).[6] This transporter-mediated accumulation concentrates MPP⁺ within these specific neurons, initiating a cascade of cytotoxic events.[7]

Experimental Workflow: Investigating MPTP Metabolism and Uptake

Caption: Workflow for assessing MPTP metabolism and potential drug interactions.

Early Molecular and Cellular Hallmarks of Neurodegeneration

The intraneuronal accumulation of MPP⁺ triggers a series of interconnected pathological events that culminate in neuronal dysfunction and death. These early events are critical targets for neuroprotective interventions.

Mitochondrial Dysfunction and Oxidative Stress

MPP⁺ is a potent inhibitor of complex I of the mitochondrial electron transport chain.[5][8] This inhibition leads to a profound depletion of ATP and an overproduction of reactive oxygen species (ROS), resulting in significant oxidative stress.[9][10]

Signaling Pathway: MPP⁺-Induced Mitochondrial Dysfunction

Caption: Cascade of events following MPP⁺-induced mitochondrial complex I inhibition.

Neuroinflammation

MPTP administration triggers a robust neuroinflammatory response characterized by the activation of microglia and astrocytes.[11][12] Activated glial cells release a plethora of pro-inflammatory cytokines, such as TNF-α and IL-1β, which contribute to the neurodegenerative process.[11][13]

α-Synuclein Pathology

While classic Lewy bodies are not a typical feature of acute MPTP models, studies in primates have shown that MPTP can induce the aggregation and redistribution of α-synuclein from its normal synaptic location to the neuronal cell body.[14] This suggests that MPTP can model the early stages of α-synuclein pathology observed in PD.[14]

Early Synaptic Dysfunction

Emerging evidence suggests that synaptic dysfunction is an early event in neurodegenerative diseases, including PD.[15][16][17] In MPTP models, alterations in synaptic plasticity and neurotransmitter release have been observed prior to significant neuronal loss, highlighting the vulnerability of the synapse in the early stages of the disease.[18]

Quantifying the Early Signs of Neurodegeneration

A multi-faceted approach combining behavioral, histological, and biochemical analyses is essential for a comprehensive assessment of the early effects of MPTP.

Behavioral Assessment of Motor and Non-Motor Deficits

Early motor deficits can be subtle and require sensitive behavioral tests for their detection.[19]

| Behavioral Test | Assessed Function | Early Signs in MPTP Models |

| Open Field Test | General locomotor activity, anxiety | Reduced exploratory behavior and total distance traveled.[20] |

| Rotarod Test | Motor coordination and balance | Decreased latency to fall.[19][21] |

| Gait Analysis | Stride length and coordination | Alterations in stride length and paw placement.[20] |

| Buried Pellet Test | Olfactory function | Increased time to locate the hidden food pellet, indicating hyposmia.[20] |

| Elevated Plus Maze | Anxiety-like behavior | Increased time spent in the closed arms.[20] |

Histological and Biochemical Quantification of Neurodegeneration

The gold standard for assessing MPTP-induced neurodegeneration is the quantification of dopaminergic neuron loss and striatal dopamine depletion.

| Analysis | Method | Early Signs in MPTP Models |

| Dopaminergic Neuron Count | Immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH) in the SNpc | A decrease in TH-positive neurons can be observed as early as 12 hours post-injection, with significant loss within days.[22][23] |

| Striatal Dopamine Levels | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) | A rapid and profound reduction in striatal dopamine and its metabolites (DOPAC and HVA).[24] |

| Oxidative Stress Markers | Biochemical Assays (e.g., TBARS for lipid peroxidation, ELISA for 8-OHdG) | Increased levels of malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) in brain tissue.[25][26] |

| Neuroinflammation Markers | IHC for Iba1 (microglia) and GFAP (astrocytes), ELISA or Western Blot for cytokines | Increased expression of Iba1, GFAP, TNF-α, and IL-1β.[11] |

Experimental Protocols

MPTP Administration Protocol (Acute Mouse Model)

This protocol is designed to induce a significant but sublethal dopaminergic lesion.

-

Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.[23][27]

-

MPTP Preparation: Prepare a fresh solution of MPTP hydrochloride in sterile saline.

-

Administration: Administer four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.[22]

-

Post-Injection Care: Monitor animals for any adverse effects. MPTP can cause a transient drop in body temperature, so maintaining a stable ambient temperature is crucial.[3]

-

Tissue Collection: Euthanize animals at desired time points (e.g., 24 hours to 7 days) post-MPTP administration for subsequent analyses.[28]

Protocol for Measurement of Striatal Dopamine by HPLC-ECD

-

Sample Preparation: Rapidly dissect the striata on ice and homogenize in a suitable buffer (e.g., 0.1 M perchloric acid).

-

Centrifugation: Centrifuge the homogenate at high speed to pellet proteins.

-

Filtration: Filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis: Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Quantification: Determine the concentrations of dopamine, DOPAC, and HVA by comparing peak areas to those of known standards.

Protocol for TBARS Assay for Lipid Peroxidation

-

Tissue Homogenization: Homogenize brain tissue in a suitable buffer containing a butylated hydroxytoluene (BHT) to prevent new lipid peroxidation during the assay.

-

Reaction Mixture: Add thiobarbituric acid (TBA) reagent to the homogenate.

-

Incubation: Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to occur.

-

Spectrophotometric Measurement: After cooling, measure the absorbance of the resulting pink-colored product at 532 nm.[26]

-

Quantification: Calculate the MDA concentration using a standard curve generated with known concentrations of MDA.

Conclusion